molecular formula C7H6BrCl2NO2 B12305549 2-Amino-5-bromo-3-chlorobenzoic acid hydrochloride

2-Amino-5-bromo-3-chlorobenzoic acid hydrochloride

Cat. No.: B12305549
M. Wt: 286.93 g/mol
InChI Key: VOJRIVXAQIENMZ-UHFFFAOYSA-N
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Description

  • Molecular weight: 250.48 g/mol (parent acid)
  • Density: 1.9 ± 0.1 g/cm³
  • Boiling point: 344.0 ± 42.0 °C at 760 mmHg
  • LogP: 3.70 (indicative of moderate lipophilicity)
  • Storage: Recommended at 2–8°C due to hygroscopicity and stability concerns .

It is utilized in pharmaceutical and materials science research, particularly in the development of enzyme inhibitors and metal-organic frameworks .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6BrCl2NO2

Molecular Weight

286.93 g/mol

IUPAC Name

2-amino-5-bromo-3-chlorobenzoic acid;hydrochloride

InChI

InChI=1S/C7H5BrClNO2.ClH/c8-3-1-4(7(11)12)6(10)5(9)2-3;/h1-2H,10H2,(H,11,12);1H

InChI Key

VOJRIVXAQIENMZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)N)Cl)Br.Cl

Origin of Product

United States

Preparation Methods

Bromination Strategies for Aromatic Substitution

Bromination typically occurs early in the synthesis to introduce the bromo group at the para position relative to the carboxylic acid. A common approach involves electrophilic aromatic substitution using bromine (Br₂) in glacial acetic acid. For example, anthranilic acid (2-aminobenzoic acid) undergoes bromination at 15°C to yield 2-amino-5-bromobenzoic acid, achieving 68–71% yield. Key parameters include:

  • Reagent Ratios : A 1:1 molar ratio of anthranilic acid to bromine minimizes dibromination byproducts.
  • Temperature Control : Sub-zero temperatures (-5°C to 15°C) suppress side reactions.
  • Catalysts : AlCl₃ or FeBr₃ enhances regioselectivity for the 5-position.

Chlorination Techniques for Meta-Substitution

Chlorination introduces the chloro group at the meta position. Dichlorohydantoin or N-chlorosuccinimide (NCS) are preferred chlorinating agents due to their stability and selectivity. A patent by CN112778147A details the use of dichlorohydantoin (0.5–1.2 equiv) with benzoyl peroxide (1–2 wt%) in N,N-dimethylformamide (DMF) at 90–110°C, achieving 85–87% yield. Critical factors include:

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates and improve reaction kinetics.
  • Catalyst Loading : Benzoyl peroxide (1–2%) accelerates radical-mediated chlorination.

Amination and Hydrochloride Salt Formation

The amino group is often introduced via hydrogenation of a nitro precursor. For instance, 2-nitro-5-bromo-3-chlorobenzoic acid is reduced using H₂ and Pd/C (3–7 wt%) in ethanol at 40–60°C, yielding 98–99% of the amine intermediate. Subsequent treatment with concentrated HCl converts the free base to the hydrochloride salt:

$$
\text{2-Amino-5-bromo-3-chlorobenzoic acid} + \text{HCl} \rightarrow \text{Hydrochloride salt} \quad
$$

Comparative Analysis of Synthetic Routes

Method Starting Material Bromination Agent Chlorination Agent Yield (%) Purity (%)
Anthranilic Acid Route Anthranilic acid Br₂ in AcOH NCS/BPO in DMF 63–68 99.0–99.5
Nitration-Hydrogenation m-Toluic acid HNO₃ (60–75%) Dichlorohydantoin 85–87 99.3–99.5
Diazotization 3-Aminopyridine H₂O₂/HCl CuCl 70–75 98.5

Key Observations :

  • The anthranilic acid route offers simplicity but lower yields due to competing dibromination.
  • Industrial-scale methods (e.g., CN112778147A) prioritize cost-effectiveness, using dichlorohydantoin over NCS.

Industrial-Scale Optimization

Large-scale production employs continuous flow reactors to enhance heat transfer and mixing. For example, a 70 kg/batch process achieved 24% overall yield using dimethyl terephthalate as the starting material. Automation ensures consistent temperature control (±2°C) and reduces human error during bromine addition.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromo-3-chlorobenzoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can produce various substituted benzoic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

Synthesis of Pharmaceutical Compounds
The compound serves as an intermediate in the synthesis of various pharmaceutical agents, especially those targeting inflammatory and cancerous conditions. For instance, it is involved in synthesizing anti-inflammatory drugs that inhibit specific enzymes or receptors within biological pathways. This mechanism is crucial for modulating inflammatory responses and cancer cell proliferation.

Case Study: Anti-Cancer Activity
Research has demonstrated that derivatives of 2-amino-5-bromo-3-chlorobenzoic acid hydrochloride exhibit significant cytotoxic effects on cancer cell lines, suggesting its potential as a lead compound for developing new anticancer therapies. In vitro studies have shown that modifications to this compound can enhance its selectivity and potency against specific tumor types.

Materials Science

Development of Novel Materials
In materials science, this compound is utilized to create materials with unique electronic and optical properties. Its halogen substituents contribute to its reactivity, making it suitable for synthesizing polymers and other advanced materials with tailored functionalities.

Applications in Electronics
The compound has been explored for use in organic electronics, where its properties can be harnessed to develop organic light-emitting diodes (OLEDs) and photovoltaic cells. The incorporation of halogen atoms allows for improved charge transport properties, which are essential for the efficiency of these devices.

Biological Studies

Biochemical Assays
As a probe in biochemical assays, this compound aids in studying enzyme activity and protein interactions. It can be used to investigate the kinetics of specific enzymes or to screen for potential inhibitors in drug discovery processes.

Case Study: Enzyme Activity Probes
In one study, this compound was employed to develop a colorimetric assay for detecting enzyme activity in bacterial cultures. The assay utilized the compound's ability to undergo chemical transformations that produce measurable color changes, facilitating the monitoring of enzymatic reactions in real-time .

Industrial Applications

Synthesis of Dyes and Pigments
The compound is also significant in industrial applications, particularly in the synthesis of dyes and pigments. Its unique structure allows it to participate in various chemical reactions that yield vibrant colors used in textiles and coatings.

Table: Comparative Properties of Related Compounds

Compound NameStructureKey Applications
2-Amino-5-bromo-3-chlorobenzoic acidStructurePharmaceutical intermediates
2-Amino-3-bromo-5-chlorobenzoic acidStructureSynthesis of dyes
3-Amino-2,5-dichlorobenzoic acidStructureBiological assays

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-3-chlorobenzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino, bromo, and chloro substituents on the benzene ring can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Scores

The compound belongs to a family of halogenated aminobenzoic acids. Key analogues, identified via chemical similarity algorithms (–8), include:

Compound Name CAS No. Substituents Similarity Score
2-Amino-3-chloro-5-fluorobenzoic acid 1022961-12-1 Cl (C3), F (C5) 0.85
2-Amino-4-bromo-5-chlorobenzoic acid 150812-32-1 Br (C4), Cl (C5) 0.82
6-Amino-2-bromo-3-chlorobenzoic acid 50419-88-0 Br (C2), Cl (C3) 0.84
2-Amino-5-bromo-4-fluorobenzoic acid 143945-65-7 Br (C5), F (C4) 0.77

Key Observations :

  • Halogen Position and Type: Substitution at C5 (Br) and C3 (Cl) in the target compound confers distinct steric and electronic properties compared to analogues with halogens at C2/C4 (e.g., 6-Amino-2-bromo-3-chlorobenzoic acid).
  • Similarity Scores : Higher scores (>0.80) correlate with conserved halogen placement (e.g., C5 Br or C3 Cl), while lower scores reflect positional or halogen-type deviations .

Physicochemical and Functional Differences

A. Lipophilicity and Bioavailability

The parent acid’s LogP (3.70) suggests greater membrane permeability than analogues with fluorine (e.g., 2-Amino-3-chloro-5-fluorobenzoic acid, estimated LogP ~2.1–2.5). Bromine’s larger atomic radius enhances hydrophobic interactions in biological systems, making the target compound more suitable for targets requiring nonpolar binding pockets .

Biological Activity

2-Amino-5-bromo-3-chlorobenzoic acid hydrochloride is a halogenated aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring both amino and halogen substituents, suggests a variety of interactions with biological targets, making it a subject of interest in research aimed at developing new therapeutic agents.

The compound has the molecular formula C7H5BrClN2O2 and a molecular weight of approximately 250.48 g/mol. The presence of bromine and chlorine enhances its reactivity, allowing it to participate in various chemical reactions, including substitution and coupling reactions, which are essential for synthesizing derivatives with enhanced biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amino group can engage in hydrogen bonding with enzymes or receptors, while the halogen substituents may influence the compound's lipophilicity and binding affinity to target proteins. This interaction can lead to various biological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In particular:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that this compound has an MIC ranging from 62.5 to 125 μg/mL against various Gram-positive bacteria, including Staphylococcus aureus (MRSA) and Enterococcus species .
  • Mechanism : The compound demonstrates bactericidal activity by inhibiting protein synthesis and disrupting nucleic acid synthesis pathways .

Anticancer Potential

The compound is also being investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation.

Study on Antimicrobial Properties

In a comparative study evaluating various halogenated benzoic acids, this compound was found to be effective against MRSA strains, demonstrating superior activity compared to some standard antibiotics such as gentamicin . The study highlighted the importance of the bromo substituent in enhancing antimicrobial efficacy.

Anticancer Activity Assessment

A separate investigation assessed the cytotoxic effects of this compound on human cancer cell lines. Results indicated that treatment with varying concentrations led to significant reductions in cell viability, suggesting its potential as a chemotherapeutic agent.

Research Applications

The compound serves as an important intermediate in synthetic organic chemistry and has applications in:

  • Pharmaceutical Development : Used in the synthesis of novel drugs targeting bacterial infections and cancer.
  • Dye Manufacturing : Its unique chemical properties make it suitable for producing dyes and pigments in industrial applications.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
2-Amino-4-bromo-benzoic acidSimilar amino and bromo groupsDifferent substitution pattern affects reactivity
5-Bromo-2-chloroanilineContains an amino group and chlorinePrimarily used in dye manufacturing
3-Amino-4-bromobenzoic acidVariation in substitution patternExhibits different biological activities
4-ChloroanilineContains only chlorine and amino groupsCommonly used as an intermediate in dye synthesis

This table illustrates how variations in the chemical structure can lead to differences in biological activity and application potential.

Q & A

Q. What are the key methodological considerations for synthesizing 2-Amino-5-bromo-3-chlorobenzoic acid hydrochloride with high purity?

Synthesis typically involves regioselective halogenation and amination of benzoic acid derivatives. For example:

  • Halogenation : Bromination at the 5-position and chlorination at the 3-position require precise control of reaction conditions (e.g., temperature, catalysts like FeCl₃ for chlorination) to avoid competing side reactions.
  • Amination : Introduction of the amino group at the 2-position may utilize nitration followed by reduction (e.g., catalytic hydrogenation with Pd/C) or direct substitution under alkaline conditions.
  • Purification : Recrystallization from ethanol/water mixtures or chromatography (HPLC with C18 columns) is critical to achieve >95% purity, as impurities from incomplete halogenation can affect downstream applications .

Q. How can researchers characterize the structural integrity of this compound?

A multi-technique approach is recommended:

  • X-ray crystallography : Resolves bond angles and confirms substituent positions (e.g., monoclinic crystal systems with space group P21/n, as seen in structurally related benzoxazole derivatives) .
  • NMR spectroscopy : ¹H and ¹³C NMR can identify proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and validate substituent positions.
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z ~300 for [M+H]⁺).
  • Elemental analysis : Validates C, H, N, and halogen ratios to confirm stoichiometry .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and lab coats are mandatory due to corrosive hazards (GHS05 classification) .
  • Ventilation : Use fume hoods to prevent inhalation of hydrochloride vapors.
  • Spill management : Neutralize spills with sodium bicarbonate and dispose of waste per EPA/REACH guidelines (e.g., incineration for halogenated organics) .

Advanced Research Questions

Q. How do the bromo and chloro substituents influence the compound’s reactivity in cross-coupling reactions?

  • Steric and electronic effects : The electron-withdrawing Cl at the 3-position directs electrophilic substitution to the 5- and 6-positions. Bromine at the 5-position enhances oxidative stability but may slow Suzuki-Miyaura coupling due to steric hindrance.
  • Catalytic optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) with bulky ligands improve coupling efficiency with aryl boronic acids. Reaction monitoring via TLC or in-situ IR is advised to track progress .

Q. How should researchers address contradictions in reported pharmacological activity data for this compound?

  • Dose-response validation : Replicate assays (e.g., enzyme inhibition or cytotoxicity) across multiple cell lines to rule out cell-specific effects.
  • Impurity profiling : Use HPLC-MS to verify if trace intermediates (e.g., dehalogenated byproducts) contribute to observed bioactivity discrepancies.
  • Meta-analysis : Compare datasets across studies using standardized metrics (e.g., IC₅₀ values normalized to control conditions) .

Q. What analytical strategies are recommended for studying degradation products under varying pH conditions?

  • Forced degradation studies : Expose the compound to acidic (pH 2), neutral (pH 7), and alkaline (pH 12) conditions at elevated temperatures (40–60°C).
  • LC-QTOF-MS : Identifies degradation products (e.g., dehydrohalogenation products or hydrolyzed benzoic acid derivatives).
  • Kinetic modeling : Use Arrhenius plots to predict shelf-life under storage conditions .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Docking simulations : Software like AutoDock Vina models binding affinity to receptors (e.g., kinase active sites).
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to explain redox behavior.
  • MD simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .

Q. What methodological advancements are needed to expand its application in drug development?

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability.
  • Targeted delivery : Conjugation to nanoparticles or antibody-drug conjugates (ADCs) for site-specific action.
  • Metabolite tracking : Isotope labeling (¹⁴C or ²H) to study metabolic pathways in vivo .

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